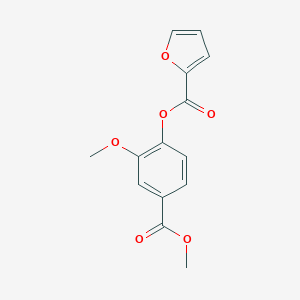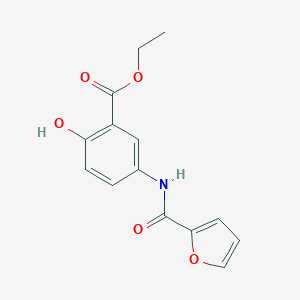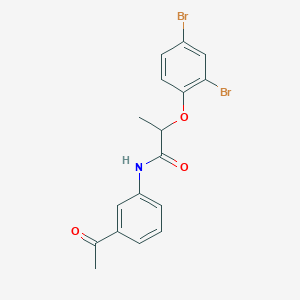![molecular formula C15H14O6S B309285 Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309285.png)
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate, also known as PMB, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone. PMB has been used as a protecting group for carboxylic acids in organic synthesis, and it has also been found to have potential in the treatment of cancer.
Mécanisme D'action
The mechanism of action of Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate as an anticancer agent involves its ability to inhibit the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting Hsp90, this compound can disrupt the function of these proteins and induce cancer cell death.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify. However, one limitation is that it can be expensive to obtain in large quantities. Additionally, this compound may not be suitable for certain experiments due to its chemical properties and potential interactions with other compounds.
Orientations Futures
There are several future directions for research involving Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate. One area of interest is the development of new synthetic methods for this compound and related compounds. Another area of interest is the investigation of this compound's potential as a therapeutic agent for other diseases besides cancer, such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of this compound.
Méthodes De Synthèse
The synthesis method for Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate involves the reaction of 3-methoxybenzoic acid with sulfonyl chloride in the presence of a base such as triethylamine. The resulting sulfonyl chloride intermediate is then reacted with methyl 4-hydroxybenzoate in the presence of a base and a catalyst such as 4-dimethylaminopyridine. The final product is obtained by purification through recrystallization.
Applications De Recherche Scientifique
Methyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a protecting group for carboxylic acids, which allows for selective reactions with other functional groups. In medicinal chemistry, this compound has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity.
Propriétés
Formule moléculaire |
C15H14O6S |
|---|---|
Poids moléculaire |
322.3 g/mol |
Nom IUPAC |
methyl 4-(benzenesulfonyloxy)-3-methoxybenzoate |
InChI |
InChI=1S/C15H14O6S/c1-19-14-10-11(15(16)20-2)8-9-13(14)21-22(17,18)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clé InChI |
ULUQSFJRHMZRFD-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OS(=O)(=O)C2=CC=CC=C2 |
SMILES canonique |
COC1=C(C=CC(=C1)C(=O)OC)OS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-ethylhexanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B309202.png)
![N-cyclohexyl-3,5-bis[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309206.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309208.png)
![N-(4-fluorophenyl)-2-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309210.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309211.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309212.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)



![N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B309222.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![3-[(methoxyacetyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309225.png)